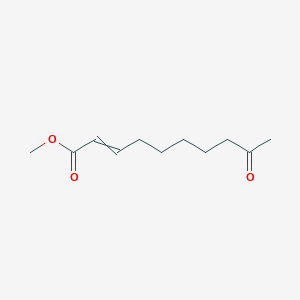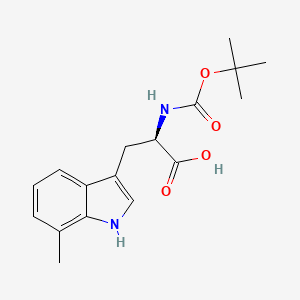
Boc-7-Methyl-D-Tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-7-Methyl-D-Tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the indole ring is methylated at the 7-position. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-7-Methyl-D-Tryptophan typically involves the protection of the amino group of 7-methyl-D-tryptophan with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are generally mild, and the process can be carried out in either aqueous or anhydrous environments .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization and chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Boc-7-Methyl-D-Tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Boc group.
Substitution: The methyl group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction typically results in the removal of the Boc group, yielding 7-methyl-D-tryptophan .
Aplicaciones Científicas De Investigación
Boc-7-Methyl-D-Tryptophan is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: In studies involving protein structure and function, as well as enzyme-substrate interactions.
Medicine: As a potential therapeutic agent and in drug development for targeting specific pathways.
Industry: In the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Boc-7-Methyl-D-Tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides stability, allowing the compound to be used in various reactions without premature degradation. The methyl group at the 7-position of the indole ring can influence the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Boc-7-Methyl-L-Tryptophan
- Boc-7-Methyl-DL-Tryptophan
- Boc-7-Ethyl-D-Tryptophan
Uniqueness
Boc-7-Methyl-D-Tryptophan is unique due to its specific stereochemistry (D-isomer) and the presence of the Boc protecting group, which provides stability and reactivity in various chemical reactions. Its methylation at the 7-position also distinguishes it from other tryptophan derivatives, potentially altering its biological activity and interactions .
Propiedades
Fórmula molecular |
C17H22N2O4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2R)-3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t13-/m1/s1 |
Clave InChI |
JCBJFQWNCYKIEX-CYBMUJFWSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


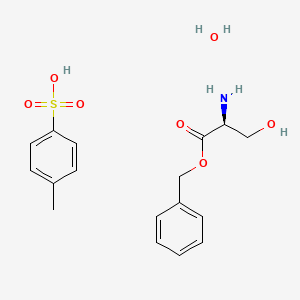
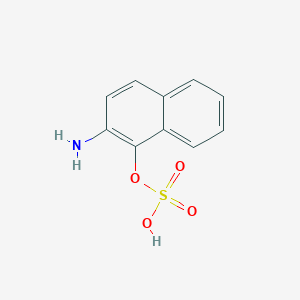
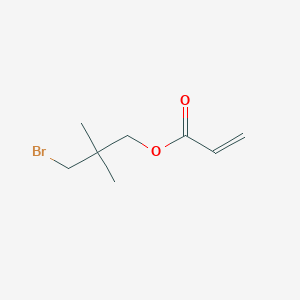
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)

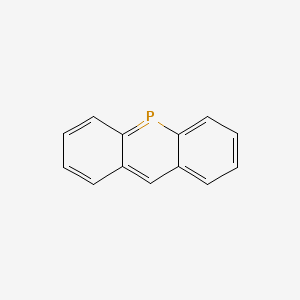
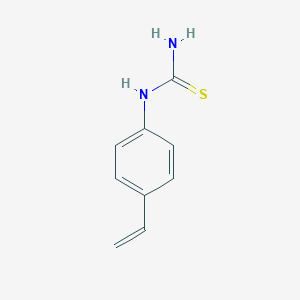

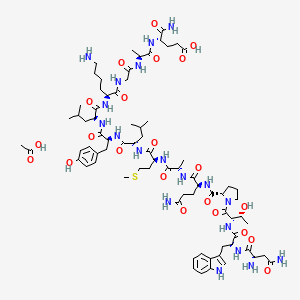
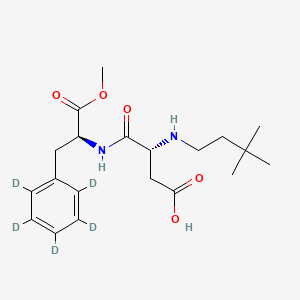
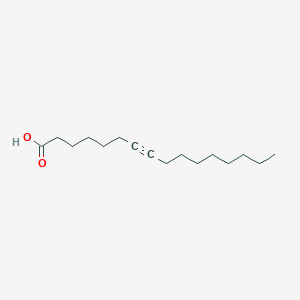
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

